Glycochenodeoxycholic acid-d7 (sodium)
Description
Foundational Role of Bile Acids in Biological Systems Research
Bile acids are steroid molecules synthesized from cholesterol exclusively in the liver's hepatocytes. nih.govbritannica.com They are a major component of bile and play a classical, indispensable role in digestion. nih.govfiveable.me Acting as powerful biological detergents, bile acids emulsify dietary fats in the intestine, breaking down large lipid globules into smaller droplets. fiveable.meyoutube.com This process dramatically increases the surface area available for digestive enzymes, like lipase, to act upon, which is crucial for the efficient digestion and absorption of fats and fat-soluble vitamins (A, D, E, and K). britannica.comfiveable.me
The primary bile acids synthesized in the liver are cholic acid and chenodeoxycholic acid. fiveable.me Before secretion into the bile, they are often conjugated with the amino acids glycine (B1666218) or taurine, forming conjugated bile salts such as glycochenodeoxycholic acid. fiveable.mewikipedia.org This conjugation increases their water solubility. After being secreted into the intestine, a significant portion of these bile acids are reabsorbed in the ileum and returned to the liver via the portal vein, a recycling process known as enterohepatic circulation. fiveable.menih.gov
Beyond their role in digestion, modern research has unveiled that bile acids are versatile signaling molecules with hormone-like functions. nih.gov They can bind to and activate specific nuclear receptors, most notably the farnesoid X receptor (FXR), and cell surface receptors like the Takeda G protein-coupled receptor 5 (TGR5). nih.gov Through the activation of these receptors, bile acids play a central role in regulating their own synthesis and transport, as well as influencing lipid, glucose, and energy metabolism. nih.govnih.gov They also interact with and shape the composition of the gut microbiota, which in turn can modify bile acids into secondary forms like deoxycholic acid and lithocholic acid. nih.govbritannica.com This intricate crosstalk between bile acids, host metabolism, and the gut microbiome is a critical area of investigation for understanding health and diseases like obesity, diabetes, and liver disease. nih.gov
Scope and Significance of Glycochenodeoxycholic Acid-d7 (Sodium) as a Research Tool
Glycochenodeoxycholic acid-d7 (sodium salt) is a stable isotope-labeled form of the endogenous bile acid, glycochenodeoxycholic acid. americanchemicalsuppliers.comamericanchemicalsuppliers.com In this specific molecule, seven hydrogen atoms have been replaced with deuterium (B1214612) atoms. This labeling makes it an invaluable tool for modern biochemical and clinical research, primarily within the field of analytical chemistry.
The principal application of Glycochenodeoxycholic acid-d7 is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comclearsynth.com When researchers want to measure the precise levels of natural glycochenodeoxycholic acid in biological samples such as plasma, serum, or feces, they add a known amount of Glycochenodeoxycholic acid-d7 to the sample at the beginning of the analytical process. texilajournal.com Because the deuterated standard is chemically and physically almost identical to the natural analyte, it experiences the same potential losses during sample extraction and cleanup, and exhibits similar ionization behavior in the mass spectrometer. researchgate.net However, due to its higher mass (seven Daltons heavier), the instrument can detect it separately from the unlabeled form. scioninstruments.com This allows for a highly accurate calculation of the endogenous glycochenodeoxycholic acid concentration, correcting for any analytical variability. clearsynth.com
Accurate quantification of specific bile acids like glycochenodeoxycholic acid is crucial for studying metabolic disorders. Alterations in bile acid profiles have been linked to various conditions, including cholestatic liver diseases, nonalcoholic fatty liver disease (NAFLD), and even certain cancers. wikipedia.orgnih.gov By using Glycochenodeoxycholic acid-d7 as an internal standard, researchers can obtain reliable data to investigate the role of bile acid dysregulation in disease pathogenesis and to explore potential therapeutic interventions. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H42NNaO5 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
sodium;2-[[(4R)-3,3-dideuterio-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1/i4D2,8D2,12D2,17D; |
InChI Key |
AAYACJGHNRIFCT-QGIYWGTQSA-M |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)C([2H])([2H])CC(=O)NCC(=O)[O-])C)C)([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Glycochenodeoxycholic Acid D7 Sodium
Methodologies for Deuterium (B1214612) Incorporation into Steroid Moieties
The introduction of deuterium atoms into the steroid nucleus of bile acids like chenodeoxycholic acid is a critical first step in producing Glycochenodeoxycholic acid-d7. The stability of the C-D bond compared to the C-H bond provides the mass shift necessary for mass spectrometric detection without interfering with the molecule's chemical properties. Several methodologies are employed for this purpose.
Metal-Catalyzed Hydrogen/Deuterium (H/D) Exchange: This is a widely used method due to its high selectivity. Transition metals such as ruthenium, iridium, and iron can catalyze the exchange of hydrogen atoms for deuterium at specific positions on the steroid ring system. nih.gov The reaction conditions, including the choice of catalyst, solvent (typically a deuterium source like D₂O), and temperature, can be optimized to control the regioselectivity and extent of deuteration. nih.gov
Acid- and Base-Catalyzed H/D Exchange: The exchange of protons for deuterons can be facilitated under acidic or basic conditions. nih.gov Base-catalyzed exchange is particularly effective for hydrogens on carbon atoms adjacent to carbonyl groups (α-hydrogens) via keto-enol tautomerism. nih.gov For steroid molecules, this can be a practical approach to introduce deuterium at specific sites. nih.gov Various organic bases, including pyrrolidine (B122466) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been utilized to promote these reactions under milder conditions than those required by strong inorganic bases. nih.gov
Reduction of Unsaturated Precursors: Another common strategy involves the chemical reduction of an unsaturated steroid precursor using a deuterium-donating reducing agent. For instance, a double bond or a ketone group can be introduced into the chenodeoxycholic acid backbone at a desired location. Subsequent reduction with reagents like sodium borodeuteride (NaBD₄) in a deuterated solvent introduces deuterium atoms stereospecifically. scilit.comresearchgate.net
Ultrasound-Assisted Deuteration: Modern techniques leverage physical methods to enhance reaction efficiency. An ultrasound-assisted microcontinuous process has been shown to facilitate the selective deuteration of steroids with high efficiency and selectivity, achieving up to 99% deuterium incorporation. nih.gov This method offers a rapid and sustainable approach for gram-scale synthesis. nih.gov
The selection of the appropriate deuteration method depends on the desired number and position of deuterium atoms (in this case, seven), the stability of the starting material, and the required isotopic enrichment.
Chemical Synthesis Pathways for Glycine (B1666218) Conjugation of Bile Acids
Following the successful deuteration of chenodeoxycholic acid to form chenodeoxycholic acid-d7, the next step is its conjugation with glycine. In the liver, this process is enzymatic, involving the activation of the bile acid's carboxylic acid group to a Coenzyme A (CoA) thioester by the enzyme bile acid-CoA synthetase (BACS), followed by amide bond formation with glycine, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). frontiersin.orgthemedicalbiochemistrypage.org
Chemical synthesis in the laboratory mimics this process through several established organic chemistry reactions:
Amide Coupling using Condensing Agents: A highly efficient method involves the direct coupling of the deuterated bile acid's carboxylic acid with a glycine ester (e.g., glycine ethyl ester). This reaction is promoted by a peptide coupling or condensing agent. One such reagent is diethyl phosphorocyanidate (DEPC), which, in the presence of a base like triethylamine, facilitates the formation of the amide bond with isolated yields reported between 92-96%. scispace.com
Mixed Anhydride Method: This classical approach involves activating the carboxylic acid group of chenodeoxycholic acid-d7 by converting it into a mixed anhydride, for example, by reacting it with isobutyl chlorocarbonate in the presence of a base. This activated intermediate is then reacted with the sodium salt of glycine (sodium glycinate) to form the desired amide linkage. scispace.com
After the coupling reaction, if a glycine ester was used, a subsequent saponification (hydrolysis) step under basic conditions is required to cleave the ester and yield the free carboxylate of the glycine moiety, followed by careful neutralization to produce Glycochenodeoxycholic acid-d7. scispace.com The final product is typically isolated as its more stable and soluble sodium salt.
Purification and Quality Control Considerations for Isotope-Labeled Bile Acid Standards in Research
The utility of Glycochenodeoxycholic acid-d7 as an internal standard in quantitative research is entirely dependent on its purity, both chemically and isotopically. Therefore, rigorous purification and quality control (QC) are indispensable. avantiresearch.com
Purification Techniques: After synthesis, the crude product is a mixture containing the desired labeled compound, unreacted starting materials, and reaction byproducts. Common purification strategies include:
Chromatography: Column chromatography is a fundamental technique for separating the target compound from impurities based on differences in polarity. scispace.com High-Performance Liquid Chromatography (HPLC) is often used in the final purification stages to achieve high purity. researchgate.net
Solid-Phase Extraction (SPE): For sample cleanup and initial purification, reversed-phase SPE cartridges, such as Sep-Pak C18, are effective for separating the relatively nonpolar bile acid conjugate from more polar impurities. scispace.com
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent mixture and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. scispace.comscispace.com
Quality Control: A comprehensive QC process is essential to guarantee the reliability of the standard. avantiresearch.com
Purity Assessment: The chemical purity of the final product must be high, typically ≥98%, to ensure analytical accuracy. avantiresearch.com This is verified using techniques like HPLC with UV or mass spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS). avantiresearch.comnih.gov
Identity Confirmation: The structural identity of the synthesized molecule is confirmed through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Documentation: Each batch of the standard should be accompanied by a detailed Certificate of Analysis (CoA), which documents its purity, identity, concentration (if in solution), and storage conditions. avantiresearch.com This ensures traceability and batch-to-batch consistency. avantiresearch.com
The table below summarizes the key considerations for the purification and QC of isotope-labeled bile acid standards.
| Parameter | Methodology | Purpose | Typical Specification |
|---|---|---|---|
| Purification | HPLC, Column Chromatography, SPE, Recrystallization | Remove unreacted starting materials and byproducts. | N/A |
| Chemical Purity | HPLC-UV, LC-MS, GC-MS | Quantify the percentage of the desired compound. | ≥98% |
| Structural Identity | MS, NMR (¹H, ¹³C) | Confirm the correct chemical structure and mass. | Match to reference spectra |
| Isotopic Purity | High-Resolution MS, NMR | Determine the percentage of the deuterated vs. unlabeled species. | ≥98% |
| Documentation | Certificate of Analysis (CoA) | Provide official record of quality, purity, and identity. | Included with product |
Isotopic Enrichment Verification Techniques for Deuterated Bile Acids
Verifying the isotopic enrichment and the structural integrity of the deuterated standard is a critical final step. This process confirms that the correct number of deuterium atoms has been incorporated and that they are located at the intended positions within the molecule. A combination of high-resolution mass spectrometry and NMR spectroscopy is the standard approach for this evaluation. rsc.org
High-Resolution Mass Spectrometry (HR-MS): This is the primary technique for determining the level of isotopic enrichment. By recording a full-scan mass spectrum, the relative abundances of the ion corresponding to the unlabeled compound (M), the desired deuterated compound (M+7), and other isotopic variants (M+1, M+2, etc.) can be measured. rsc.org The isotopic enrichment is calculated from the integrated signals of these ions, providing a precise percentage of the d7-labeled species. rsc.org GC-MS is also a powerful tool for analyzing the deuterium enrichment of bile acids following derivatization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR confirms the structure and location of the deuterium labels. In a ¹H NMR spectrum, the absence of signals at specific chemical shifts where protons are expected indicates successful substitution by deuterium. Furthermore, ²H (deuterium) NMR can be used to directly observe the deuterium atoms, confirming their positions on the steroid skeleton. rsc.org This analysis is crucial for ensuring that no unexpected rearrangements or migrations of the deuterium atoms occurred during the synthesis and that the structural integrity of the molecule is maintained. rsc.org
The combination of these two techniques provides a comprehensive characterization, ensuring that Glycochenodeoxycholic acid-d7 (sodium) is a reliable and accurate internal standard for demanding research applications. rsc.org
Advanced Analytical Methodologies Utilizing Glycochenodeoxycholic Acid D7 Sodium
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of bile acid profiles in biological samples due to its exceptional resolution, sensitivity, and specificity. nih.gov The use of stable isotope-labeled internal standards, such as Glycochenodeoxycholic acid-d7 (sodium), is fundamental to achieving accurate and reliable quantification with this technique. researchgate.net
Development of Highly Sensitive and Selective UHPLC-MS/MS Methods
The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods has significantly improved the quantification of bile acids. These methods offer rapid and sensitive analysis, enabling the simultaneous measurement of numerous bile acid species in a single run. nih.govnih.gov For instance, a 6-minute UHPLC-MS/MS method has been developed for the routine measurement of bile acid precursors in patient samples, showcasing the efficiency of modern techniques. nih.gov
Method optimization often involves careful selection of chromatographic conditions and mass spectrometric parameters. A common approach utilizes a reversed-phase column, such as a C18 column, with a gradient elution. researchgate.netlcms.cz The mobile phases typically consist of an aqueous component with a modifier like ammonium (B1175870) formate (B1220265) or formic acid and an organic component like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is commonly performed using an electrospray ionization (ESI) source in negative ion mode, with the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govmetwarebio.com The table below summarizes typical parameters for a UHPLC-MS/MS method for bile acid analysis.
| Parameter | Typical Setting |
| Chromatography | UHPLC |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with ammonium formate and formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol with ammonium formate and formic acid |
| Gradient | Linear gradient from low to high organic phase |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Detection | Triple Quadrupole Mass Spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
These methods can achieve low limits of quantification (LLOQ), often in the low ng/mL range, with high accuracy and precision. nih.gov
Utilization as an Internal Standard in Bile Acid Profiling and Quantification
Glycochenodeoxycholic acid-d7 is frequently employed as an internal standard (IS) in the quantitative analysis of bile acids. mdpi.comcaymanchem.comcaymanchem.com The fundamental principle behind using a stable isotope-labeled IS is that it behaves chromatographically and ionizes similarly to its unlabeled counterpart, but is distinguishable by its higher mass. This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix-induced ionization suppression or enhancement. nih.gov
In practice, a known amount of Glycochenodeoxycholic acid-d7 (sodium) is added to the biological sample at the beginning of the sample preparation process. nih.gov The ratio of the peak area of the endogenous analyte (Glycochenodeoxycholic acid) to the peak area of the internal standard (Glycochenodeoxycholic acid-d7) is then used to calculate the concentration of the analyte. This standard addition with an internal standard (SA-IS) method has been shown to significantly improve the accuracy of quantification compared to conventional internal standard methods, especially in complex matrices like fecal material. researchgate.net The use of deuterated standards like (2,2,4,4-2H4)-glyco-chenodeoxycholic acid has been a long-standing practice in the field. mdpi.com
Resolution of Isobaric Bile Acid Isomers in Complex Biological Matrices
A significant challenge in bile acid analysis is the presence of isobaric isomers, which are compounds with the same molecular weight but different structures. nih.gov For example, glycoursodeoxycholic acid (GUDCA), glycochenodeoxycholic acid (GCDCA), and glycodeoxycholic acid (GDCA) are isobaric. nih.gov Chromatographic separation is essential to differentiate and accurately quantify these isomers.
Modern UHPLC methods, with optimized column chemistry and mobile phase gradients, can achieve baseline separation of many critical isobaric bile acids. nih.govresearchgate.net For instance, specialized columns can resolve isomers within a single chromatographic run. nih.gov In cases where chromatographic separation is incomplete, high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) can provide an additional dimension of separation. nih.govsciex.com Ion mobility, in particular, separates ions based on their size and shape, offering a way to distinguish between isomers that are difficult to separate by chromatography alone. nih.gov
Strategies for Mitigating Matrix Effects and Analytical Interferences
Matrix effects, caused by co-eluting endogenous components of the biological sample, can significantly impact the accuracy and precision of LC-MS/MS quantification by suppressing or enhancing the ionization of the target analyte. nih.govnih.gov Several strategies are employed to mitigate these effects.
One of the most effective strategies is the use of a stable isotope-labeled internal standard, such as Glycochenodeoxycholic acid-d7. nih.gov Since the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, thus compensating for the interference. researchgate.net
Other strategies include:
Sample Preparation: Thorough sample cleanup procedures, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of interfering matrix components. restek.comendocrine-abstracts.org
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the majority of matrix components can reduce interference. nih.gov
Dilution: Diluting the sample can reduce the concentration of interfering substances, a strategy known as the "dilute and shoot" method. However, this may compromise the sensitivity of the assay if the analyte concentration is low. nih.gov
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can help to compensate for matrix effects. nih.gov
Post-column Infusion: This technique is used to qualitatively assess at which retention times matrix effects (ion suppression or enhancement) occur, allowing for chromatographic adjustments to avoid these regions. chromatographyonline.com
The following table summarizes common strategies for mitigating matrix effects:
| Strategy | Description |
| Stable Isotope-Labeled Internal Standard | A deuterated analog of the analyte is added to samples to correct for analytical variability, including matrix effects. |
| Sample Cleanup | Techniques like SPE and LLE are used to remove interfering substances from the sample matrix before analysis. |
| Chromatographic Optimization | The LC method is adjusted to separate the analyte from co-eluting matrix components. |
| Sample Dilution | The sample is diluted to lower the concentration of interfering matrix components. |
| Matrix-Matched Calibration | Calibration curves are prepared in a blank biological matrix to mimic the effect on unknown samples. |
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Fractionation Studies
While LC-MS/MS is the predominant technique for quantitative bile acid analysis, gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a powerful tool for studying isotopic fractionation. nih.govfmach.it Isotopic fractionation refers to the partitioning of isotopes during physical or chemical processes, which can provide insights into the origin and metabolic pathways of compounds. fmach.it
In the context of bile acid analysis, GC-IRMS can be used to measure the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in bile acids. Derivatization of bile acids is typically required to increase their volatility for GC analysis. nih.govalexandraatleephillips.com The separation of derivatized bile acids on a GC column can itself lead to isotopic fractionation, where molecules containing heavier isotopes may elute slightly earlier or later than those with lighter isotopes. nih.gov This phenomenon can be harnessed to enhance the detection of isotopic labeling. nih.gov While direct applications of Glycochenodeoxycholic acid-d7 in GC-IRMS studies are less commonly reported than its use in LC-MS/MS, the principles of using isotopically labeled compounds for tracing metabolic pathways are central to stable isotope studies in general. nih.gov
Applications in Targeted Metabolite Profiling Platforms for Bile Acid Metabolomics
Glycochenodeoxycholic acid-d7 (sodium) is a key component in targeted metabolomics platforms designed for the comprehensive analysis of the bile acid metabolome. nih.govnih.govnih.gov Targeted metabolomics aims to accurately quantify a specific, predefined set of metabolites. In bile acid research, this approach is used to investigate the role of bile acids in health and disease, such as in drug-induced liver injury, diabetes, and follicular atresia. nih.govnih.govnih.gov
These platforms rely on robust and validated LC-MS/MS methods, where a panel of deuterated internal standards, including Glycochenodeoxycholic acid-d7, is used for the accurate quantification of a wide range of bile acids. metwarebio.com For example, a targeted metabolomics analysis of 24 different bile acids was used to identify potential biomarkers for the severity of drug-induced liver injury. nih.govwindows.net Similarly, studies have used these platforms to investigate changes in bile acid profiles in conditions like obesity and to understand the impact of specific bile acids on cellular processes. nih.govresearchgate.net
The data generated from these targeted platforms provide detailed quantitative information on individual bile acid species, which is essential for understanding the complex interplay of bile acid metabolism in various physiological and pathological states. The use of Glycochenodeoxycholic acid-d7 and other deuterated standards ensures the high quality and reliability of this quantitative data. wiley.com
Sample Preparation Techniques for Bile Acid Analysis in Experimental Biological Samples
The accurate quantification of bile acids in complex biological matrices is critically dependent on meticulous and appropriate sample preparation. The primary objectives of these preparatory steps are to isolate the target bile acids, remove interfering substances such as proteins, lipids, and inorganic salts, and concentrate the analytes to a level suitable for detection by sensitive analytical instrumentation. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as Glycochenodeoxycholic acid-d7 (sodium), is integral to this process. It is typically introduced at the initial stage of sample handling to account for analyte loss and variability during the extraction and analytical procedures, thereby ensuring high accuracy and precision in quantification. nih.govsciex.com
Bile acid analysis is performed on a wide array of biological samples, including serum, plasma, bile, urine, feces, saliva, and tissue homogenates. nih.gov The selection of a specific preparation technique is tailored to the unique characteristics and complexity of each biological matrix. creative-proteomics.com The most prevalent methods employed in research settings are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely applied technique for preparing less complex biological fluids like serum, plasma, and urine. creative-proteomics.com This method effectively removes large protein molecules that can interfere with downstream analysis by binding to analytes or fouling analytical columns. creative-proteomics.com The process involves the addition of a cold organic solvent, most commonly acetonitrile or methanol, to the biological sample, typically in a 3:1 or 4:1 solvent-to-sample ratio. creative-proteomics.comnih.gov The addition of the solvent denatures and precipitates the proteins. creative-proteomics.com Following vigorous mixing and an incubation period, often at low temperatures (e.g., 4°C) to enhance precipitation, the mixture is centrifuged at high speed. creative-proteomics.commetabolomicsworkbench.org The resulting supernatant, which contains the bile acids and the internal standard, is then carefully separated from the protein pellet for subsequent analysis. creative-proteomics.commetabolomicsworkbench.org In some protocols, this supernatant is evaporated to dryness and then reconstituted in a solvent compatible with the analytical system. creative-proteomics.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a highly effective method for isolating bile acids from more complex matrices such as tissue homogenates (e.g., liver) and fecal samples. creative-proteomics.comnih.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. creative-proteomics.com For liver tissue, the sample is first homogenized, often in water. creative-proteomics.com An organic solvent like ethyl acetate, acetonitrile, or a mixture of solvents is then added to extract the bile acids from the aqueous homogenate. creative-proteomics.comnih.gov After thorough mixing, the phases are separated by centrifugation. The organic layer containing the bile acids is collected, and the extraction process may be repeated to maximize recovery. creative-proteomics.com LLE is valued for its ability to yield a cleaner sample extract compared to simple protein precipitation, achieving good recovery rates for a broad range of bile acids. nih.govresearchgate.net
Solid-Phase Extraction (SPE)
Solid-phase extraction is a versatile and powerful technique used for the purification and concentration of bile acids from various biological fluids. nih.govcreative-proteomics.com SPE utilizes a solid sorbent material, commonly a C18-bonded silica, packed into a cartridge or column. creative-proteomics.com The procedure involves several key steps:
Column Conditioning: The SPE sorbent is first activated and equilibrated by washing it with an organic solvent like methanol, followed by water. This prepares the stationary phase for optimal analyte retention. creative-proteomics.com
Sample Loading: The pre-treated biological sample (often diluted and mixed with an internal standard) is loaded onto the column. The bile acids adsorb to the hydrophobic sorbent while more polar, interfering compounds like inorganic salts pass through. nih.govcreative-proteomics.com
Washing: The column is washed with a weak solvent (e.g., water) to remove any remaining polar impurities without dislodging the analytes of interest. creative-proteomics.com
Elution: A strong organic solvent, such as methanol or acetonitrile, is passed through the column to disrupt the interaction between the bile acids and the sorbent, eluting them into a collection tube. creative-proteomics.com
SPE is highly regarded for its ability to provide a high degree of sample cleanup and analyte concentration, leading to enhanced purity and sensitivity, with reported recovery rates often ranging from 89% to over 100%. creative-proteomics.com
Interactive Data Table: Comparison of Sample Preparation Techniques
| Technique | Primary Application | Applicable Matrices | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Removal of proteins | Serum, Plasma, Urine creative-proteomics.com | Simple, fast, high-throughput nih.gov | Less effective at removing other interferences (e.g., lipids, salts); potential for analyte loss through co-precipitation creative-proteomics.com |
| Liquid-Liquid Extraction (LLE) | Isolation from complex matrices | Liver Tissue, Feces, Cell Cultures creative-proteomics.comnih.gov | High recovery rates, good for complex/dirty samples nih.govresearchgate.net | More time-consuming, requires larger solvent volumes, can be difficult to automate |
| Solid-Phase Extraction (SPE) | Purification and concentration | Serum, Urine, Bile, Tissue Homogenates nih.govcreative-proteomics.com | High selectivity and purity, removes salts, concentrates analyte, high recovery nih.govcreative-proteomics.com | More complex and costly, potential for analyte loss if not optimized, requires method development nih.gov |
Interactive Data Table: Common Reagents in Bile Acid Sample Preparation
| Reagent | Chemical Formula | Primary Use | Applicable Technique(s) |
|---|---|---|---|
| Acetonitrile | C₂H₃N | Protein precipitation, Elution solvent creative-proteomics.comnih.gov | PPT, LLE, SPE |
| Methanol | CH₃OH | Protein precipitation, Elution solvent creative-proteomics.comnih.gov | PPT, LLE, SPE |
| Ethyl Acetate | C₄H₈O₂ | Extraction solvent creative-proteomics.com | LLE |
| Sodium Hydroxide | NaOH | Extraction from solid samples (e.g., stool) nih.gov | LLE (for specific matrices) |
| Glycochenodeoxycholic acid-d7 (sodium) | C₂₆H₃₅D₇NNaO₅ | Isotope-labeled internal standard nih.govsciex.comsigmaaldrich.com | PPT, LLE, SPE |
Mechanistic Investigations of Bile Acid Metabolism and Dynamics Employing Glycochenodeoxycholic Acid D7 Sodium As a Tracer
Hepatic Bile Acid Synthesis and Conjugation Pathways
The liver is the central organ for the production and modification of bile acids. Using tracers like GCDCA-d7, researchers can dissect the intricate steps of synthesis and conjugation in various experimental models.
The de novo synthesis of primary bile acids from cholesterol is the primary input into the circulating bile acid pool. imrpress.com In humans and many animal models, the two main primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA). youtube.com This synthesis occurs in the liver through a series of enzymatic reactions. mdpi.com The classical, or neutral, pathway is the most prominent, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.gov
While GCDCA-d7 is a conjugated bile acid and not a direct product of de novo synthesis, its use in tracer studies allows for the calculation of synthesis rates through isotope dilution. By administering a known amount of a labeled primary bile acid precursor and measuring the enrichment of the resulting labeled conjugated bile acids like GCDCA-d7 in the bile acid pool, researchers can determine the rate at which new, unlabeled bile acids are being synthesized by the liver. nih.gov This provides critical data on the liver's capacity to replenish the bile acid pool, a key factor in cholesterol homeostasis. nih.gov
Before secretion into the bile ducts, primary bile acids like chenodeoxycholic acid undergo conjugation, primarily with the amino acids glycine (B1666218) or taurine. youtube.com This process is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT). nih.gov Research has confirmed that a single enzyme in human liver is capable of catalyzing the conjugation of bile acids with both glycine and taurine. nih.gov The ratio of glycine- to taurine-conjugated bile acids can vary between species; for instance, the mean glycine/taurine (G/T) ratio in human bile is approximately 2.0. nih.gov
In experimental setups, GCDCA-d7 acts as a direct analogue to the endogenous substrate. Its metabolism can be traced to study the kinetics and efficiency of the BAT enzyme. By introducing deuterated chenodeoxycholic acid into a model system, its subsequent conversion into GCDCA-d7 can be monitored, providing insights into the dynamics of the conjugation machinery under various physiological or pathological conditions.
The synthesis of bile acids is tightly regulated by a negative feedback mechanism to prevent their cytotoxic accumulation. nih.gov Bile acids returning to the liver activate the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in this process. nih.gov Activated FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. nih.gov SHP, in turn, inhibits the transcriptional activity of key activators like hepatocyte nuclear factor 4α (HNF4α), thereby downregulating the expression of the genes encoding the rate-limiting synthetic enzymes CYP7A1 and sterol 12α-hydroxylase (CYP8B1). nih.govnih.gov This feedback loop effectively reduces de novo bile acid synthesis when the circulating pool is sufficient. nih.gov
The use of GCDCA-d7 allows researchers to investigate the potency and downstream effects of specific bile acids on this regulatory cascade. By administering GCDCA-d7 to experimental models, such as cultured primary human hepatocytes, scientists can measure subsequent changes in the mRNA and protein levels of CYP7A1 and CYP8B1. frontiersin.org This helps to elucidate how specific conjugated bile acids contribute to the feedback inhibition of their own synthesis, independent of other circulating bile acids.
Table 1: Key Proteins in Hepatic Bile Acid Synthesis and Regulation
| Protein Name | Gene Symbol | Function |
| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.gov |
| Sterol 12α-hydroxylase | CYP8B1 | Determines the ratio of cholic acid to chenodeoxycholic acid. nih.gov |
| Bile acid-CoA:amino acid N-acyltransferase | BAAT | Catalyzes the conjugation of bile acids to glycine or taurine. nih.gov |
| Farnesoid X Receptor | NR1H4 | Nuclear receptor activated by bile acids, master regulator of bile acid homeostasis. nih.gov |
| Small Heterodimer Partner | NR0B2 | Transcriptional co-repressor induced by FXR, inhibits bile acid synthesis genes. nih.gov |
Enterohepatic Circulation Dynamics in Animal Models
The enterohepatic circulation is an efficient recycling system that conserves the bile acid pool. Approximately 95% of bile acids secreted into the intestine are reabsorbed and returned to the liver. youtube.com Labeled tracers like GCDCA-d7 are instrumental in quantifying the efficiency and mechanics of this circuit in animal models.
While some passive absorption occurs, the majority of conjugated bile acids are actively reclaimed in the terminal ileum. nih.gov This process is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. nih.gov ASBT efficiently transports conjugated bile acids from the intestinal lumen into the enterocytes. nih.gov Once inside the enterocyte, bile acids are thought to bind to the ileal bile acid-binding protein (IBABP) for transport to the basolateral membrane. nih.gov
In animal studies, administering GCDCA-d7 allows for precise measurement of ileal reabsorption. By sampling portal blood after intestinal administration of the tracer, researchers can quantify the rate and extent of ASBT-mediated transport. This is crucial for understanding conditions of bile acid malabsorption, where defects in this transport mechanism can lead to diarrhea. elsevierpure.com
The enterohepatic circulation involves a coordinated series of transport proteins in both the intestine and the liver. After reabsorption from the intestine, bile acids are exported from the enterocyte into the portal circulation by the heteromeric Organic Solute Transporter alpha and beta (OSTα/β). nih.gov They then travel back to the liver, where they are efficiently cleared from the portal blood by hepatocytes. nih.gov
Once inside the hepatocyte, bile acids are secreted across the canalicular membrane into the bile, a process driven primarily by the Bile Salt Export Pump (BSEP), or ABCB11. nih.gov BSEP is the rate-limiting step for the excretion of conjugated bile acids from the liver. nih.gov The OSTα/β transporters are also present on the basolateral membrane of hepatocytes, providing an alternative route for bile acid efflux back into sinusoidal blood, particularly under cholestatic conditions. nih.govnih.gov
Using GCDCA-d7 as a tracer enables the study of these transport processes in detail. Following intravenous or portal vein administration in animal models, the appearance of GCDCA-d7 in bile can be measured to determine the kinetics of BSEP-mediated secretion. Similarly, its movement across the basolateral membrane via OSTα/β can be assessed, providing a comprehensive picture of the transporters governing bile acid flux through the liver and intestine.
Table 2: Key Transporters in the Enterohepatic Circulation of Bile Acids
| Transporter Name | Gene Symbol | Location | Function |
| Apical Sodium-Dependent Bile Acid Transporter | SLC10A2 (ASBT) | Apical membrane of ileal enterocytes | Active reabsorption of conjugated bile acids from the intestine. nih.gov |
| Bile Salt Export Pump | ABCB11 (BSEP) | Canalicular membrane of hepatocytes | ATP-dependent secretion of conjugated bile acids into bile. nih.gov |
| Organic Solute Transporter Alpha/Beta | SLC51A/SLC51B (OSTα/β) | Basolateral membrane of enterocytes and hepatocytes | Export of bile acids into portal blood (intestine) or sinusoidal blood (liver). nih.govnih.gov |
| Na+-taurocholate cotransporting polypeptide | SLC10A1 (NTCP) | Basolateral membrane of hepatocytes | Uptake of bile acids from portal blood into the liver. nih.gov |
Modulation of Bile Acid Pool Size and Composition in Response to Experimental Interventions (e.g., calorie restriction)
Experimental interventions such as calorie restriction (CR) can significantly alter the gut microbiota and reprogram host metabolism, leading to marked changes in the bile acid (BA) pool. The use of stable isotope-labeled tracers like Glycochenodeoxycholic acid-d7 (GCDCA-d7) is critical in these studies to precisely track the metabolic fate of specific bile acids under such dietary manipulations.
Research in mouse models has demonstrated that calorie restriction remodels the gut microbiota, which in turn leads to a distinct serum bile acid profile. A key finding from these studies is that CR can result in the depletion of non-12α-hydroxylated bile acids, such as ursodeoxycholic acid (UDCA) and lithocholic acid (LCA). This shift in BA composition is linked to changes in the abundance of specific gut bacteria; for instance, the population of Parabacteroides distasonis has been observed to decrease significantly following either CR or a high-fat diet. The alteration of the BA pool, characterized by changes in the proportions of various primary and secondary bile acids, has downstream effects on host metabolic regulation, including thermogenesis and glucose homeostasis. These intervention-induced changes highlight the dynamic interplay between diet, the gut microbiome, and host bile acid metabolism, a process that can be meticulously investigated using tracers like GCDCA-d7.
Microbial Biotransformations of Bile Acids in the Gut Microbiome
The gut microbiome plays a pivotal role in the biotransformation of primary bile acids synthesized in the liver into a diverse array of secondary bile acids. These microbial conversions are central to bile acid homeostasis and their signaling functions. Glycochenodeoxycholic acid, as a primary conjugated bile acid, is a key substrate for these microbial enzymatic reactions.
Bile Salt Hydrolase (BSH) Activity and Deconjugation of Conjugated Bile Acids
The initial and rate-limiting step in the microbial metabolism of conjugated bile acids like glycochenodeoxycholic acid is deconjugation, a reaction catalyzed by bile salt hydrolase (BSH) enzymes. This "gateway reaction" involves the hydrolysis of the amide bond linking the chenodeoxycholic acid steroid core to the amino acid glycine. This process is crucial because only the deconjugated, or unconjugated, bile acids can undergo further transformations by other microbial enzymes.
Cellular and Subcellular Mechanistic Responses to Glycochenodeoxycholic Acid in In Vitro Systems
Disruption of Cellular Homeostasis and Organelle Function (e.g., Autophagy-Lysosome Machinery, Lysosomal pH)
Glycochenodeoxycholic acid, a glycine-conjugated primary bile acid, has been identified as a potent modulator of fundamental cellular processes, including autophagy and lysosomal function. caymanchem.com Investigations in human normal liver cells (L02) reveal that GCDC can disrupt cellular homeostasis by impairing the autophagy-lysosome pathway. nih.govmedchemexpress.com This disruption manifests as an inhibition of autophagosome formation and a compromise of lysosomal function. nih.govmedchemexpress.com Specifically, GCDC has been shown to inhibit lysosomal proteolysis and increase lysosomal pH, which is typically maintained at an acidic level to facilitate the activity of degradative enzymes. nih.govmedchemexpress.comnih.gov
The consequence of this impaired autophagy-lysosome machinery is a defect in autophagic clearance, the process by which cells degrade and recycle damaged organelles and proteins to maintain homeostasis. nih.govnih.gov This ultimately leads to cytotoxicity and apoptosis in hepatocytes. nih.govmedchemexpress.com Studies have quantified this effect by observing a reduction in the number of LC3 puncta, an established marker for autophagosomes, in hepatocytes treated with GCDC. caymanchem.comresearchgate.net The accumulation of toxic bile acids like GCDC during cholestasis is thus linked to hepatocyte injury through the disruption of this critical cellular maintenance pathway. nih.gov
Table 1: Effects of Glycochenodeoxycholic Acid (GCDC) on Autophagy and Lysosomal Function in L02 Hepatocytes
| Parameter | Observed Effect of GCDC | Consequence | Reference |
| Autophagosome Formation | Inhibited; significant decrease in LC3, ATG5, and BECN1 expression. | Reduced autophagic capacity. | medchemexpress.com |
| Lysosomal Function | Impaired; inhibition of lysosomal proteolysis. | Accumulation of cellular debris. | nih.govmedchemexpress.com |
| Lysosomal pH | Increased (less acidic). | Reduced activity of hydrolytic enzymes. | nih.govmedchemexpress.com |
| Autophagic Clearance | Defective. | Failure to clear damaged components. | nih.gov |
| Cell Viability | Decreased; apoptosis induced. | Hepatocyte injury and death. | nih.govmedchemexpress.com |
Modulation of Intracellular Signaling Cascades (e.g., Protein Kinase C, STAT3) in Cell Lines
Glycochenodeoxycholic acid exerts significant influence over intracellular signaling cascades, thereby regulating critical cellular functions like survival, proliferation, and chemoresistance. A key pathway modulated by GCDC is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov In hepatocellular carcinoma (HCC) cell lines such as Huh7 and LM3, GCDC has been found to activate the STAT3 pathway. nih.gov This activation is achieved by suppressing the expression of several negative regulators of STAT3, including Suppressor of Cytokine Signaling (SOCS) members SOCS2 and SOCS5, and the tyrosine phosphatases PTPN1 and PTPN11. nih.gov The activation of STAT3 signaling by GCDC promotes an epithelial-to-mesenchymal transition (EMT) phenotype, enhances cancer stem cell-like characteristics, and ultimately contributes to chemoresistance in HCC cells. nih.govnih.gov Silencing STAT3 expression has been shown to reverse the GCDC-induced chemoresistance. nih.gov
Furthermore, GCDC is implicated in the modulation of Protein Kinase C (PKC) activity. In isolated rat hepatocytes, GCDC-induced apoptosis was found to be preventable by the PKC inhibitor chelerythrine, indicating that PKC activity is associated with the apoptotic effects of GCDC. caymanchem.com Studies on the parent compound, chenodeoxycholate, show that it can directly interact with and modulate PKC. nih.gov Depending on the cellular context, such as the concentration of calcium ions, specific bile acids can either inhibit or enhance PKC activity, which may in turn alter the growth properties of tissues like the colonic mucosa. nih.gov
Table 2: Modulation of Signaling Pathways by Glycochenodeoxycholic Acid (GCDC) in Cell Lines
| Signaling Pathway | Cell Line(s) | Key Findings | Outcome | Reference |
| STAT3 | Huh7, LM3, HepG2, QGY-7703 (Hepatocellular Carcinoma) | GCDC activates STAT3 by down-regulating negative regulators (SOCS2, SOCS5, PTPN1, PTPN11). | Promotes cell survival, stemness, and chemoresistance. | nih.govnih.govnih.gov |
| Protein Kinase C (PKC) | Rat Hepatocytes | GCDC-induced apoptosis is blocked by a PKC inhibitor. | Implicates PKC in GCDC-mediated apoptosis. | caymanchem.com |
Transcellular Transport and Barrier Function Studies in Intestinal Epithelial Cell Models (e.g., Caco-2 cells)
The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model to study the transcellular transport of bile acids and their impact on intestinal epithelial barrier function. researchgate.netnih.gov When cultured as a monolayer, Caco-2 cells differentiate to form tight junctions and express transport proteins characteristic of small intestinal enterocytes, making them suitable for mimicking the intestinal barrier. nih.govfrontiersin.org
Studies using this model have demonstrated that the transport of conjugated bile acids, which are structurally similar to GCDC, is a polarized and active process. nih.gov For instance, the transport of taurocholic acid from the apical (luminal) to the basolateral (blood) side is significantly greater than in the reverse direction, saturable, and dependent on temperature, sodium, and glucose. nih.gov This transport is primarily mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT). researchgate.net The use of GCDC-d7 as a tracer in such systems allows for precise measurement of its transport kinetics, including parameters like the apparent permeability coefficient (Papp) and the Michaelis-Menten constant (Km). researchgate.netsciopen.com
Bile acids also modulate the integrity of the intestinal barrier. While high concentrations of certain secondary bile acids like deoxycholic acid can increase paracellular permeability and disrupt barrier function in Caco-2 cells nih.govresearchgate.net, some primary bile acids play a protective role. Chenodeoxycholic acid (CDCA), the precursor to GCDC, has been shown to protect against lipopolysaccharide (LPS)-induced impairment of the intestinal epithelial barrier by strengthening tight junction protein expression. nih.govmdpi.com This suggests a complex, structure-dependent role for bile acids in maintaining intestinal homeostasis, a process that can be meticulously dissected using labeled tracers like GCDC-d7. mdpi.com
Table 3: Summary of Bile Acid Transport and Barrier Function Studies in Intestinal Cell Models
| Study Focus | Cell Model | Key Findings | Relevance to GCDC-d7 | Reference |
| Transport Mechanism | Caco-2 | Transport of conjugated bile acids is active, Na+-dependent, and saturable, primarily via ASBT. | GCDC-d7 is used to quantify these transport kinetics. | researchgate.netnih.gov |
| Barrier Integrity | Caco-2 | Secondary bile acids (e.g., deoxycholic acid) can increase permeability and decrease transepithelial electrical resistance (TEER). | Provides a model to test the specific effects of GCDC on barrier function. | nih.govresearchgate.net |
| Barrier Protection | IPEC-J2 | CDCA (GCDC precursor) protects against LPS-induced barrier disruption via the FXR-MLCK pathway. | Suggests GCDC may have a protective role in intestinal barrier function. | nih.govmdpi.com |
Interactions with Cellular Transporters and Receptors in Experimental Systems
Glycochenodeoxycholic acid, like other bile acids, does not act in isolation but through specific interactions with a host of cellular transporters and receptors that govern its uptake, efflux, and signaling functions. drugbank.comnih.gov The use of GCDC-d7 as a tracer is invaluable for delineating these interactions in various experimental systems.
The primary transporter responsible for the intestinal absorption and hepatic uptake of conjugated bile acids is the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2. researchgate.netdrugbank.com GCDC is a natural substrate for ASBT. In the liver, bile acids are secreted into bile by transporters such as the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter. nih.govnih.gov
Beyond transport, GCDC and its parent compound CDCA are key signaling molecules that activate nuclear and membrane-bound receptors. mdpi.com The most prominent of these is the Farnesoid X Receptor (FXR), a nuclear receptor that acts as the master regulator of bile acid homeostasis. nih.govnih.gov CDCA is the most potent endogenous ligand for FXR. nih.gov Activation of FXR by GCDC/CDCA initiates a negative feedback loop that represses bile acid synthesis in the liver. nih.govnih.gov Additionally, GCDC has been shown to interact with cell surface death receptors. In HuH-7 hepatoma cells, GCDC treatment leads to a significant upregulation and aggregation of the TRAIL-R2/DR5 death receptor, providing a mechanism for Fas-independent apoptosis. nih.gov
Table 4: Key Cellular Interactors of Glycochenodeoxycholic Acid (GCDC)
| Interacting Protein | Protein Type | Cellular Location | Function/Interaction | Reference |
| ASBT (SLC10A2) | Transporter | Apical membrane of enterocytes; cholangiocytes | Mediates Na+-dependent uptake of GCDC from the intestine. | researchgate.netdrugbank.com |
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Nucleus (intestine, liver) | Binds GCDC/CDCA, regulating genes for bile acid, lipid, and glucose metabolism. | mdpi.comnih.govnih.gov |
| TRAIL-R2/DR5 | Death Receptor | Cell surface (e.g., hepatocytes) | Expression is induced by GCDC, mediating apoptosis. | nih.gov |
| BSEP (ABCB11) | ABC Transporter | Canalicular membrane of hepatocytes | Exports GCDC from hepatocytes into bile. | nih.govnih.gov |
| Neurotransmitter Transporters | Transporter | Neurons | Some bile acids can modulate the activity of transporters for dopamine, GABA, and glycine. | nih.gov |
Applications of Glycochenodeoxycholic Acid D7 Sodium in Systems Biology Research
Elucidation of Metabolic Fluxes and Pathway Activities Using Stable Isotope Tracers
Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. mdpi.comspringernature.com By introducing a labeled compound like Glycochenodeoxycholic acid-d7 into a biological system, researchers can track its conversion into downstream metabolites, providing a dynamic view of metabolic fluxes. nsf.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM) or metabolic flux analysis (MFA), offers unparalleled insights into the wiring of cellular metabolism. mdpi.comnsf.gov
The use of deuterated bile acids, such as Glycochenodeoxycholic acid-d7, allows for the precise measurement of the rates of bile acid synthesis, transformation, and excretion. avantiresearch.com For instance, by administering the labeled compound, scientists can quantify the rate at which it is deconjugated and dehydroxylated by the gut microbiota to form secondary bile acids. This information is crucial for understanding the intricate interplay between host and microbial metabolism.
Key research findings in this area demonstrate that stable isotope tracing can reveal how metabolic pathways are perturbed in disease states. mdpi.com For example, studies have used similar methodologies to investigate metabolic reprogramming in cancer and to understand the mechanisms of action of therapeutic compounds. mdpi.com The ability to distinguish between endogenous and exogenously administered bile acids with high analytical precision is a key advantage of using tracers like Glycochenodeoxycholic acid-d7. caymanchem.com
Integration with Multi-Omics Approaches (Metagenomics, Metatranscriptomics, Metaproteomics) to Unravel Host-Microbiota Metabolic Axes
The study of the host-microbiota relationship has been revolutionized by the advent of multi-omics technologies. Integrating data from metagenomics (the study of microbial genes), metatranscriptomics (microbial gene expression), and metaproteomics (microbial proteins) with metabolomics provides a holistic view of the functional interactions between the host and its gut microbes. nih.govnih.govbroadinstitute.org
Glycochenodeoxycholic acid-d7 serves as a powerful tool in these integrated analyses. By tracing the fate of the labeled bile acid, researchers can directly link specific microbial species or enzymatic activities to the transformation of bile acids. For example, a study could administer Glycochenodeoxycholic acid-d7 and then analyze fecal samples using metagenomics to identify the bacteria responsible for its metabolism, while metatranscriptomics and metaproteomics could reveal the specific enzymes being expressed.
This integrated approach is essential for deciphering the complex "cross-talk" between the host and the gut microbiome. nih.gov Dysbiosis, an imbalance in the gut microbial community, has been linked to various diseases, and understanding the functional consequences of these alterations on bile acid metabolism is a key area of research. nih.gov The use of stable isotope tracers in conjunction with multi-omics helps to move beyond correlational studies to establish causative links between microbial activity and host physiology.
Role in Discovering Endogenous Metabolites and Their Interplay in Experimental Disease Models
Deuterated bile acids like Glycochenodeoxycholic acid-d7 are instrumental in the discovery and characterization of novel endogenous metabolites in the context of various diseases. dovepress.com When the labeled compound is introduced into an animal model of a disease, such as inflammatory bowel disease (IBD) or metabolic syndrome, it can be used to trace the metabolic pathways that are altered in the pathological state.
For example, research has shown that bile acid profiles are significantly altered in various metabolic disorders. dovepress.commdpi.com By using a labeled tracer, scientists can follow the biotransformation of Glycochenodeoxycholic acid-d7 and identify previously unknown or uncharacterized metabolites that may serve as biomarkers for disease progression or as therapeutic targets. dovepress.com This "reverse metabolomics" approach, where novel compounds are first identified and then their biological function is investigated, holds great promise for drug discovery and personalized medicine. bileomix.com
Recent studies have highlighted the potential of bile acids as therapeutic agents themselves. For instance, chenodeoxycholic acid has been identified as a potential treatment for pancreatic necrosis. nih.gov The use of labeled analogs in preclinical studies allows for a detailed investigation of the mechanisms of action of such therapeutic interventions.
Investigating Bile Acid Signaling Networks and Receptor Activation (e.g., Farnesoid X Receptor (FXR)) in Preclinical Studies
Bile acids are not only important for digestion but also act as signaling molecules that regulate a wide range of metabolic processes. avantiresearch.comyoutube.com They exert their effects by activating specific receptors, most notably the Farnesoid X Receptor (FXR). youtube.comnih.gov FXR is a nuclear receptor that plays a critical role in maintaining bile acid, lipid, and glucose homeostasis. nih.gov
Understanding the intricacies of FXR signaling is crucial for the development of new therapies for metabolic diseases. nih.gov Activation of FXR has been shown to have beneficial effects in conditions such as cholestasis and non-alcoholic fatty liver disease (NAFLD). mdpi.comresearchgate.net The use of stable isotope-labeled bile acids in these studies provides a level of detail that would be difficult to achieve with traditional methods, allowing for a more nuanced understanding of the dose-response relationship and the pharmacodynamics of FXR agonists. nih.gov
Data Tables
Table 1: Applications of Glycochenodeoxycholic Acid-d7 in Systems Biology
| Application Area | Specific Use | Research Focus |
|---|---|---|
| Metabolic Flux Analysis | Stable isotope tracer | Quantifying rates of bile acid synthesis, conjugation, and microbial transformation. |
| Multi-Omics Integration | Labeled probe for host-microbiota interaction studies | Linking specific microbial taxa and genes to bile acid metabolism. |
| Endogenous Metabolite Discovery | Tracer in disease models | Identifying novel bile acid metabolites as potential biomarkers or therapeutic targets. |
| Bile Acid Signaling Research | Labeled ligand for receptor studies | Investigating the dynamics of Farnesoid X Receptor (FXR) activation and downstream signaling pathways. |
Table 2: Key Research Findings Enabled by Stable Isotope-Labeled Bile Acids
| Research Area | Key Finding | Implication |
|---|---|---|
| Host-Microbiota Interactions | Identification of specific gut bacteria responsible for secondary bile acid formation. | Enables targeted interventions to modulate the gut microbiome for therapeutic benefit. |
| Disease Pathogenesis | Altered bile acid metabolic fluxes are associated with inflammatory and metabolic diseases. | Provides novel biomarkers for disease diagnosis and prognosis. |
| Pharmacology | Elucidation of the mechanism of action of FXR agonists. | Facilitates the development of more effective drugs for metabolic disorders. |
Future Directions and Emerging Research Avenues for Deuterated Glycochenodeoxycholic Acid
Development of Novel Isotope-Labeled Bile Acid Analogues for Specialized Research Questions
The growing complexity of research into bile acid metabolism necessitates a broader and more sophisticated toolkit of labeled analogues. While Glycochenodeoxycholic acid-d7 serves as an excellent internal standard for quantifying its endogenous counterpart, the development of novel analogues with different isotopes and labeling positions is crucial for addressing more specialized research questions. nih.govsciex.com
Researchers are actively synthesizing bile acids labeled with various stable isotopes, such as deuterium (B1214612) (D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as radioactive isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). medchemexpress.comnih.govnih.gov Stable isotopes are preferred for metabolic tracing studies in humans due to their safety, allowing for the investigation of bile acid kinetics, pool size, and synthesis rates without radiation exposure. nih.govnih.gov For instance, the synthesis of ¹³C-labeled chenodeoxycholic acid has been instrumental in studying its subsequent glycosidic conjugation in humans. nih.gov
The choice of isotope and its position on the bile acid molecule is tailored to the specific biological process under investigation. sciex.comnih.gov This strategic labeling allows for detailed tracking of metabolic transformations, such as deconjugation, dehydroxylation, and epimerization by the gut microbiota. nih.gov By using a variety of labeled analogues, scientists can simultaneously trace the metabolic fates of different primary and secondary bile acids, providing a more holistic view of the entire bile acid network. nih.gov
Table 1: Examples of Isotope-Labeled Bile Acid Analogues and Their Research Applications
| Isotope Label | Example Compound Class | Primary Research Application | Reference(s) |
|---|---|---|---|
| Deuterium (D) | Deuterated primary, secondary, and conjugated bile acids | Internal standards for quantitative mass spectrometry (LC-MS) | nih.govcaymanchem.comrestek.com |
| Carbon-13 (¹³C) | [24-¹³C]chenodeoxycholic acid | Tracing metabolic pathways and conjugation in vivo | nih.gov |
| Fluorine-18 (¹⁸F) | 3β-[¹⁸F]fluorocholic acid (3β-[¹⁸F]FCA) | In vivo imaging of hepatobiliary transport via Positron Emission Tomography (PET) | nih.gov |
| Selenium-75 (⁷⁵Se) | ⁷⁵Se-homotaurocholic acid | Whole-body counting to assess intestinal absorption and retention | nih.gov |
Application in Advanced Imaging Techniques for Spatiotemporal Bile Acid Distribution in Biological Systems
A significant frontier in bile acid research is the ability to visualize their dynamic movement throughout the body in real-time. While mass spectrometry provides quantitative data from biological fluids, it does not offer spatial information. sciex.com Advanced imaging techniques, empowered by radio-labeled bile acid analogues, are overcoming this limitation.
Positron Emission Tomography (PET) is a powerful in vivo imaging modality that allows for the non-invasive visualization and quantification of physiological processes. nih.gov Researchers have successfully developed ¹⁸F-labeled bile acid analogues, such as 3β-[¹⁸F]fluorocholic acid, to track hepatobiliary transport. nih.gov These tracers allow for the dynamic assessment of bile acid uptake by the liver, transport into the bile, and subsequent movement into the gallbladder and intestines. nih.gov This approach holds immense promise for studying liver diseases, drug-induced liver injury, and the impact of genetic variations on bile acid transporters. nih.govnih.gov
Another established technique involves the use of bile acid analogues labeled with gamma-emitting isotopes, such as ⁷⁵Se-homotaurocholic acid (SeHCAT). nih.gov Using a whole-body counter, this method can measure the retention of the labeled bile acid over several days, providing a robust assessment of ileal bile acid absorption and identifying malabsorption in various gastrointestinal diseases like Crohn's disease. nih.gov These imaging and counting techniques provide a macroscopic view of bile acid circulation that is complementary to the microscopic and quantitative data derived from mass spectrometry using deuterated standards like Glycochenodeoxycholic acid-d7.
Computational Modeling and Simulation of Bile Acid Kinetics and Dynamics in Experimental Systems
The complex interplay of synthesis, conjugation, transport, and microbial metabolism that governs bile acid homeostasis is ideally suited for computational modeling. nih.gov Physiology-based bile acid (PBBA) models are being developed to simulate the distribution and circulation of bile acids throughout the body. These models integrate physicochemical properties of specific bile acids, such as Glycochenodeoxycholic acid (GCDCA), with known physiological processes like hepatic synthesis, gallbladder emptying, intestinal transit, and enterohepatic circulation. nih.gov
These in silico models are powerful tools for predicting bile acid concentrations in various tissues and biofluids, including compartments that are not easily accessible for sampling in vivo, such as the intracellular space of liver cells. nih.gov By simulating the effects of genetic mutations (e.g., in bile acid transporters) or the administration of drugs that interfere with bile acid pathways, these models can provide mechanistic insights into conditions like cholestasis and drug-induced liver injury. nih.gov
The data generated using deuterated standards like Glycochenodeoxycholic acid-d7 are critical for developing and validating these computational models. The precise quantification of bile acid levels in plasma and excreta after administration of a tracer provides the real-world data needed to ensure the model's predictions are accurate and physiologically relevant. nih.govnih.gov As these models become more sophisticated, they will serve as invaluable platforms for hypothesis testing and for predicting the metabolic consequences of new therapeutic interventions.
Expansion of In Vitro and In Vivo Model Systems for Comprehensive Mechanistic Studies
The full value of Glycochenodeoxycholic acid-d7 and other labeled analogues is realized through their application in a diverse array of experimental models, each designed to probe specific aspects of bile acid biology.
In vivo models , primarily in rodents, are essential for studying the systemic effects of diet, disease, and drugs on bile acid profiles. nih.govcaymanchem.com For example, deuterated standards have been used to demonstrate alterations in fecal bile acid levels in rat models of high-fat diet-induced obesity. caymanchem.comisotope.com These models allow researchers to connect changes in the gut microbiome and bile acid pools to metabolic outcomes like diabetes and non-alcoholic fatty liver disease. nih.gov Human studies using stable isotope tracers continue to be the gold standard for measuring bile acid kinetics and synthesis, providing crucial data on how these processes are regulated in health and disease. nih.govnih.gov
In vitro models provide a more controlled environment to dissect the molecular mechanisms underlying the observations from in vivo studies. These systems are critical for understanding cellular and microbial processes without the confounding variables of a whole organism. For instance, primary human hepatocytes are used to study the feedback regulation of bile acid synthesis. caymanchem.com Caco-2 cell monolayers, which differentiate to mimic the intestinal epithelium, are used to investigate the transport and reuptake of bile acids from the gut. researchgate.netnih.gov Furthermore, anaerobic incubations of fecal samples with labeled bile acids allow for direct investigation into the metabolic activities of the gut microbiota, such as deconjugation. researchgate.netnih.gov
The combination of these model systems, powered by the analytical precision afforded by isotope-labeled standards, enables a multi-scale approach to bile acid research, from molecular interactions to systemic physiological outcomes.
Table 2: Examples of Experimental Models Utilizing Isotope-Labeled Bile Acids
| Model System | Type | Biological Process Investigated | Key Findings | Reference(s) |
|---|---|---|---|---|
| Rat Model | In Vivo | High-Fat Diet-Induced Obesity | Alterations in fecal bile acid profiles and gut microbiota composition were observed. | caymanchem.comisotope.com |
| Mouse Model | In Vivo | Statin-Induced Myotoxicity | Plasma and liver tissue bile acid profiles were not significantly altered, suggesting BAs are not involved. | nih.gov |
| Human Studies | In Vivo | Regulation of Bile Acid Synthesis | Administration of Glycodeoxycholic acid inhibits primary bile acid synthesis. | nih.gov |
| Primary Human Hepatocytes | In Vitro | Feedback Regulation of Synthesis | Chenodeoxycholic acid and its conjugates are potent inhibitors of bile acid synthesis. | caymanchem.com |
| Caco-2 Cell Monolayers | In Vitro | Intestinal Bile Acid Reuptake | Used to model the transport of bile acids across the intestinal barrier and its inhibition by xenobiotics. | researchgate.netnih.gov |
| Anaerobic Fecal Incubations | In Vitro | Gut Microbiota Metabolism | Demonstrated that certain antibiotics can inhibit the microbial deconjugation of conjugated bile acids. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
